KN-93 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KN-93 (hydrochloride) is a cell-permeable, reversible, and competitive inhibitor of calmodulin-dependent kinase type II (CaMKII). It has a molecular formula of C26H30Cl2N2O4S and a molecular weight of 537.5 g/mol . This compound is widely used in scientific research due to its ability to inhibit CaMKII, which plays a crucial role in various cellular processes, including signal transduction, gene expression, and cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KN-93 (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 4-chlorocinnamyl chloride with N-methylbenzylamine to form the intermediate compound.
Introduction of the sulfonamide group: The intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Hydrochloride formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of KN-93 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
KN-93 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: KN-93 (hydrochloride) can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
KN-93 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of CaMKII and its effects on various biochemical pathways.
Biology: KN-93 (hydrochloride) is employed in cell biology research to investigate the role of CaMKII in cell cycle regulation, apoptosis, and signal transduction.
Medicine: The compound is used in preclinical studies to explore its potential therapeutic effects in conditions such as cardiac arrhythmias, cancer, and neurodegenerative diseases.
Mechanism of Action
KN-93 (hydrochloride) exerts its effects by competitively inhibiting the binding of calmodulin to CaMKII. This inhibition prevents the activation of CaMKII, thereby blocking its downstream signaling pathways. The molecular targets of KN-93 (hydrochloride) include various isoforms of CaMKII, which are involved in processes such as calcium signaling, gene expression, and cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
KN-62: Another CaMKII inhibitor with a similar mechanism of action but different structural elements.
H-89: A protein kinase A inhibitor that also affects CaMKII activity.
W-7: A calmodulin antagonist that indirectly inhibits CaMKII by preventing calmodulin binding.
Uniqueness
KN-93 (hydrochloride) is unique due to its high selectivity and potency as a CaMKII inhibitor. Unlike other inhibitors, it does not affect the activities of protein kinase A, protein kinase C, myosin light chain kinase, or calcium-phosphodiesterase . This selectivity makes it a valuable tool for studying CaMKII-specific pathways and functions.
Properties
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O4S.ClH/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;/h3-16,30H,17-20H2,1-2H3;1H/b6-5+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHMCQDBXQEIOK-IPZCTEOASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.